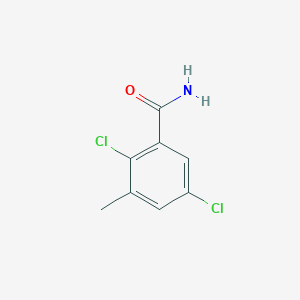

2,5-Dichloro-3-methylbenzamide

CAS No.: 1803728-94-0

Cat. No.: VC3415449

Molecular Formula: C8H7Cl2NO

Molecular Weight: 204.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803728-94-0 |

|---|---|

| Molecular Formula | C8H7Cl2NO |

| Molecular Weight | 204.05 g/mol |

| IUPAC Name | 2,5-dichloro-3-methylbenzamide |

| Standard InChI | InChI=1S/C8H7Cl2NO/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12) |

| Standard InChI Key | QDLNBBCSQSIFTQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1Cl)C(=O)N)Cl |

| Canonical SMILES | CC1=CC(=CC(=C1Cl)C(=O)N)Cl |

Introduction

Physical and Chemical Properties

2,5-Dichloro-3-methylbenzamide possesses distinctive chemical and physical characteristics that determine its behavior in various chemical reactions and applications. Understanding these properties is essential for researchers working with this compound.

Structural Features

The compound's structure consists of a benzene ring with specific substitution patterns:

-

Two chlorine atoms at positions 2 and 5

-

A methyl group at position 3

-

A primary amide group (-CONH₂)

This particular arrangement of functional groups contributes to the compound's reactivity profile and potential applications.

Physicochemical Properties

The moderate XLogP3-AA value of 2.4 suggests a balance between hydrophilicity and lipophilicity, which influences its solubility profile in different solvents. The topological polar surface area of 43.1 Ų indicates the compound's potential for hydrogen bonding interactions, which may be relevant for its behavior in biological systems or chemical reactions.

Structural Relationships and Comparative Analysis

To better understand 2,5-Dichloro-3-methylbenzamide, it is valuable to examine its relationship to structurally similar compounds. This comparative analysis provides insights into potential chemical behaviors and applications.

Comparison with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Difference from 2,5-Dichloro-3-methylbenzamide |

|---|---|---|---|---|

| 2,4-Dichloro-3-methylbenzamide | 1806303-82-1 | C₈H₇Cl₂NO | 204.05 | Different chlorine positions (2,4 vs 2,5) |

| 2,6-Dichloro-3-methylbenzamide | 1803835-81-5 | C₈H₇Cl₂NO | 204.05 | Different chlorine positions (2,6 vs 2,5) |

| 2,6-Dichloro-N-methylbenzamide | 349395-57-9 | C₈H₇Cl₂NO | 204.05 | Different chlorine positions and N-methylation |

| Methyl 2,5-dichloro-3-methylbenzoate | 1241948-41-3 | C₉H₈Cl₂O₂ | 219.06 | Methyl ester instead of amide group |

| 2-Amino-5-chloro-3-methylbenzamide | 1006619-83-5 | C₈H₉ClN₂O | 184.62 | Amino group at position 2; only one chlorine |

This comparison reveals how subtle changes in substitution patterns can lead to compounds with distinct chemical properties while maintaining the core benzamide structure.

| Supplier | Product Information | Storage Recommendation | Reference |

|---|---|---|---|

| FUJIFILM Wako | Manufactured by MATRIX SCIENTIFIC | Room temperature | |

| Pharmint | Listed as a research chemical | Standard chemical storage |

Structure-Activity Relationships

The specific arrangement of substituents in 2,5-Dichloro-3-methylbenzamide may confer unique properties relevant to potential biological activities:

Key Structural Features and Their Significance

| Structural Feature | Potential Effect | Relevance |

|---|---|---|

| Chlorine at position 2 | Electronic effect on amide group, potential halogen bonding | May influence binding to biological targets |

| Chlorine at position 5 | Extended electron-withdrawing effect, lipophilicity | May affect membrane permeability and metabolic stability |

| Methyl at position 3 | Increased lipophilicity, steric effects | May impact binding pocket interactions |

| Primary amide group | Hydrogen bond donor and acceptor capabilities | May facilitate interactions with protein binding sites |

Future Research Directions

Given the limited information specifically available on 2,5-Dichloro-3-methylbenzamide, several research directions could expand our understanding of this compound:

-

Optimization of Synthetic Routes

-

Development of regioselective methods for chlorination

-

Environmentally friendly synthesis approaches

-

Scale-up studies for potential industrial applications

-

-

Comprehensive Characterization

-

Detailed spectroscopic analysis (NMR, IR, MS)

-

Single crystal X-ray diffraction studies

-

Thermal analysis and stability studies

-

-

Biological Activity Screening

-

Evaluation of potential antimicrobial properties

-

Assessment of enzyme inhibition capabilities

-

Structure-activity relationship studies with systematic modifications

-

-

Materials Science Applications

-

Investigation of potential applications in polymer chemistry

-

Exploration of crystal engineering properties

-

Studies of intermolecular interactions in solid state

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume